Egfr-IN-82
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Egfr-IN-82 is a potent, orally active inhibitor of the epidermal growth factor receptor (EGFR). It exhibits significant inhibitory effects on mutant forms of EGFR, such as EGFR L858R/T790M/C797S and EGFR Del19/T790M/C797S, with IC50 values of 0.09 nM and 0.06 nM, respectively . This compound is particularly relevant in the context of non-small cell lung cancer research due to its anti-proliferative properties and ability to inhibit tumor growth in experimental models .
准备方法
The preparation of Egfr-IN-82 involves several synthetic routes and reaction conditions. One of the methods includes the use of specific reagents and catalysts to achieve the desired chemical structure. The detailed synthetic route and reaction conditions are often proprietary and may involve multiple steps, including the formation of key intermediates and final purification processes . Industrial production methods would likely involve scaling up these laboratory procedures while ensuring consistency, purity, and yield.
化学反应分析
Egfr-IN-82 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
科学研究应用
Egfr-IN-82 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of EGFR and its downstream signaling pathways.
Biology: Employed in cellular and molecular biology experiments to investigate the role of EGFR in cell proliferation, differentiation, and survival.
Medicine: Explored as a potential therapeutic agent for the treatment of non-small cell lung cancer and other cancers with EGFR mutations.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting EGFR
作用机制
Egfr-IN-82 exerts its effects by binding to the adenosine triphosphate (ATP)-binding site of the EGFR tyrosine kinase. This binding inhibits the kinase activity of EGFR, preventing the phosphorylation and activation of downstream signaling pathways involved in cell proliferation and survival . The molecular targets and pathways involved include the inhibition of EGFR autophosphorylation and subsequent blockade of the PI3K/Akt and MAPK signaling pathways .
相似化合物的比较
Egfr-IN-82 can be compared with other similar compounds, such as:
Osimertinib: Another potent EGFR inhibitor used in the treatment of non-small cell lung cancer with EGFR mutations.
Afatinib: A second-generation EGFR inhibitor with broader activity against multiple EGFR mutations.
Gefitinib: A first-generation EGFR inhibitor with activity against specific EGFR mutations. This compound is unique due to its high potency and selectivity for specific EGFR mutations, making it a valuable tool in cancer research and potential therapeutic applications
属性
分子式 |
C32H41BrN9O2P |
---|---|
分子量 |
694.6 g/mol |
IUPAC 名称 |
5-bromo-2-N-[4-[4-[3-(dimethylamino)azetidin-1-yl]piperidin-1-yl]-2-methoxy-5-methylphenyl]-4-N-(5-dimethylphosphorylquinoxalin-6-yl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C32H41BrN9O2P/c1-20-15-26(28(44-4)16-27(20)41-13-9-21(10-14-41)42-18-22(19-42)40(2)3)38-32-36-17-23(33)31(39-32)37-25-8-7-24-29(35-12-11-34-24)30(25)45(5,6)43/h7-8,11-12,15-17,21-22H,9-10,13-14,18-19H2,1-6H3,(H2,36,37,38,39) |
InChI 键 |
FQRDFGLNAOZTSA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1N2CCC(CC2)N3CC(C3)N(C)C)OC)NC4=NC=C(C(=N4)NC5=C(C6=NC=CN=C6C=C5)P(=O)(C)C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。